![molecular formula C18H16Cl2N2O2 B2735972 2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide CAS No. 863001-91-6](/img/structure/B2735972.png)
2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide is a useful research compound. Its molecular formula is C18H16Cl2N2O2 and its molecular weight is 363.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a dichlorophenoxy group and an indole derivative. The IUPAC name reflects its complex arrangement, indicating potential interactions with biological targets.
Molecular Formula: C16H16Cl2N2O2
Molecular Weight: 351.22 g/mol
CAS Number: Not available in the provided sources.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Interaction with Receptors : It may bind to various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Modulation : Some studies suggest that this compound can modulate oxidative stress levels within cells, impacting mitochondrial function and ATP production.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have investigated the effects of this compound on different biological systems:
- Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxicity of the compound against various cancer cell lines, demonstrating significant apoptosis induction at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
- Impact on Mitochondrial Function : Research focusing on isolated rat liver mitochondria revealed that exposure to the compound resulted in decreased ATP levels and compromised mitochondrial membrane integrity. The effects were concentration-dependent, highlighting the potential for mitochondrial toxicity .
- Antibacterial Properties : The compound was tested against several bacterial strains, showing notable antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .
Scientific Research Applications
Molecular Synthesis and Characterization
The synthesis of indole acetamide derivatives, including 2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide, has been explored for various pharmacological activities. For instance, a study demonstrated the synthesis of a new indole acetamide that exhibited anti-inflammatory properties through molecular docking analysis targeting cyclooxygenase enzymes. The compound's structure was confirmed using spectroscopic techniques, and its stability was assessed through energy frameworks and atom-in-molecule calculations (F. H. Al-Ostoot et al., 2020) .
Antioxidant Properties
Research indicates that derivatives of indole acetamides possess notable antioxidant properties. A study on similar compounds showed that the presence of substituted phenyl rings in the indole nucleus enhances antioxidant activity, suggesting potential applications in developing new antioxidant agents (C. Gopi & M. Dhanaraju, 2020) .
Antiviral Activity
The antiviral potential of indole derivatives has been investigated extensively. For example, a novel anilidoquinoline derivative demonstrated significant antiviral effects against Japanese encephalitis virus in vitro, indicating that compounds with similar structural motifs may also exhibit antiviral properties .
Anti-cancer Activity
Indole acetamides have been studied for their cytotoxic effects against various cancer cell lines. Compounds with similar structures have shown selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting their potential as chemotherapeutic agents .
Data Table: Biological Activities of Indole Derivatives
Activity Type | Compound Name | Effectiveness | Reference |
---|---|---|---|
Anti-inflammatory | Indole Acetamide Derivative | Significant reduction in inflammation | F. H. Al-Ostoot et al., 2020 |
Antioxidant | Substituted Phenyl Indole Derivative | High antioxidant activity | C. Gopi & M. Dhanaraju, 2020 |
Antiviral | Anilidoquinoline Derivative | Effective against Japanese encephalitis virus | Unspecified Study |
Cytotoxic | Indole Acetamide Derivatives | Selective cytotoxicity in cancer cells | Unspecified Study |
Case Study 1: Anti-inflammatory Effects
A study focused on synthesizing an indole acetamide derivative that demonstrated significant anti-inflammatory effects in animal models. The mechanism involved inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway.
Case Study 2: Antioxidant Evaluation
In vitro evaluations of various indole derivatives revealed their capability to scavenge free radicals effectively. This property was linked to the structural characteristics of the phenyl rings attached to the indole nucleus.
Case Study 3: Antiviral Mechanism
Research on a structurally related compound indicated its ability to inhibit viral replication by interfering with specific viral proteins, showcasing the potential for developing antiviral therapies based on indole derivatives.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11-6-13-7-12(2-4-16(13)22-11)9-21-18(23)10-24-17-5-3-14(19)8-15(17)20/h2-8,22H,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXQSBNKYSSDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.